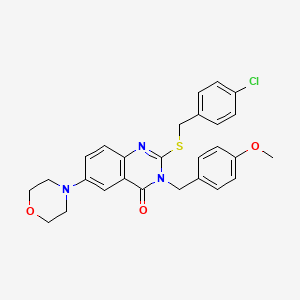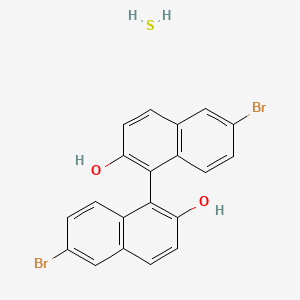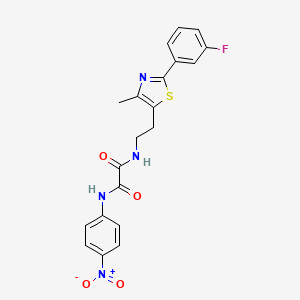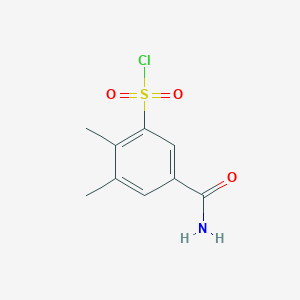
2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They have been widely studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the quinazolinone core, followed by the attachment of the benzylthio and methoxybenzyl groups. The exact method would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with the benzylthio and methoxybenzyl groups attached at the 2 and 3 positions, respectively. The morpholino group at the 6 position would add a third heterocycle to the molecule .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Radioiodination and Biodistribution in Tumor-Bearing Mice :
- A study by Al-Salahi et al. (2018) explored the radioactivity of a compound similar to the one . They found that the compound was successfully labeled with radioactive iodine and showed significant uptake in the thyroid and tumors in mice. This suggests potential applications in the development of radiopharmaceuticals for tumor targeting.
Molecular and Electronic Analysis :
- Research by Beytur and Avinca (2021) focused on molecular and electronic properties of heterocyclic compounds similar to the one . They found notable electronic properties, including ionization potential, electron affinity, and molecular hardness, indicating potential applications in electronic and optical materials.
Antimicrobial Activities :
- A study by Bektaş et al. (2007) synthesized derivatives that showed good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in the development of new antimicrobial agents.
Antitumor Applications :
- The work of Krapcho et al. (1998) involved synthesizing aza-analogues of antitumor anthrapyrazoles, indicating potential applications in cancer treatment and drug development.
Lipase and α-Glucosidase Inhibition :
- A study by Bekircan, Ülker, and Menteşe (2015) found that certain derivatives of the compound showed significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications for metabolic disorders.
Anticonvulsant and Antimicrobial Activities :
- Research by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized derivatives showing broad-spectrum activity against bacteria and fungi, as well as potent anticonvulsant activity. This suggests applications in antimicrobial and neurological therapies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-33-23-9-4-19(5-10-23)17-31-26(32)24-16-22(30-12-14-34-15-13-30)8-11-25(24)29-27(31)35-18-20-2-6-21(28)7-3-20/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODGIIAVZGNIML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)
![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)


![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
